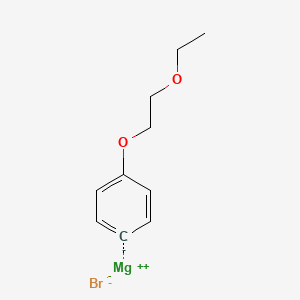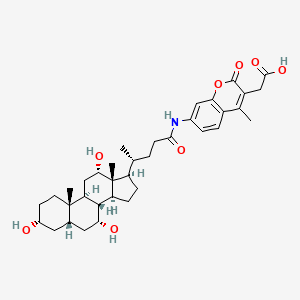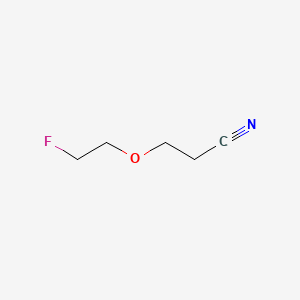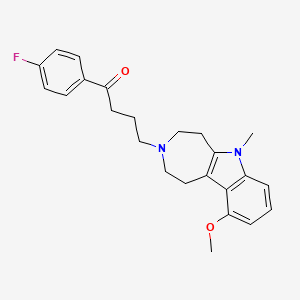
1-Propyne, 1-chloro-3,3,3-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyne, 1-chloro-3,3,3-trifluoro- is a chemical compound with the molecular formula C3ClF3 and a molecular weight of 128.480 . It is also known by its IUPAC name, 1-chloro-3,3,3-trifluoroprop-1-yne . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, making it a member of the haloalkyne family.
Métodos De Preparación
The synthesis of 1-Propyne, 1-chloro-3,3,3-trifluoro- typically involves fluorination and dehydrohalogenation reactions. One common method starts with 1,1,1,3,3-pentachloropropane , which undergoes fluorination using hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods often utilize similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Propyne, 1-chloro-3,3,3-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propyne, 1-chloro-3,3,3-trifluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including refrigerants and polymers
Mecanismo De Acción
The mechanism of action of 1-Propyne, 1-chloro-3,3,3-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom contribute to its reactivity and ability to form stable intermediates. These interactions can influence various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propyne, 1-chloro-3,3,3-trifluoro- can be compared with other similar compounds, such as:
1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-: This compound has an additional chlorine atom, which affects its reactivity and applications.
3,3,3-Trifluoro-1-propene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-3,3,3-trifluoropropene: An isomer with a double bond instead of a triple bond, leading to different chemical properties and uses.
The uniqueness of 1-Propyne, 1-chloro-3,3,3-trifluoro- lies in its combination of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, which imparts distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
673-93-8 |
|---|---|
Fórmula molecular |
C3ClF3 |
Peso molecular |
128.48 g/mol |
Nombre IUPAC |
1-chloro-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C3ClF3/c4-2-1-3(5,6)7 |
Clave InChI |
ZDFRNVBDGBEAAO-UHFFFAOYSA-N |
SMILES canónico |
C(#CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




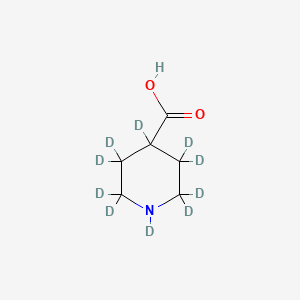
![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
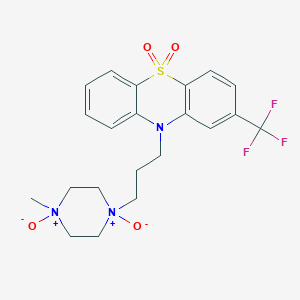
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
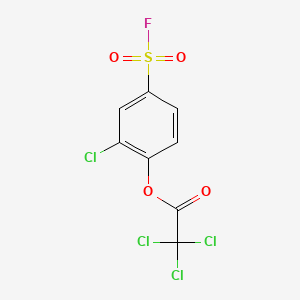
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
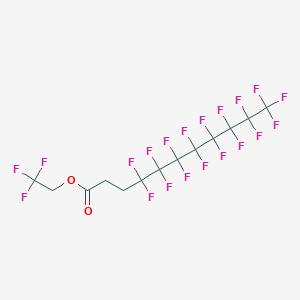
![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
